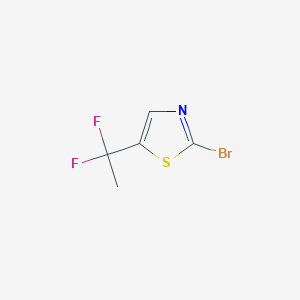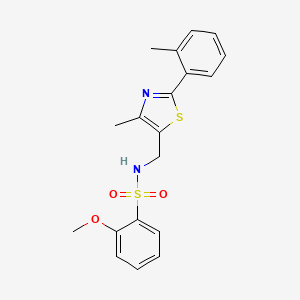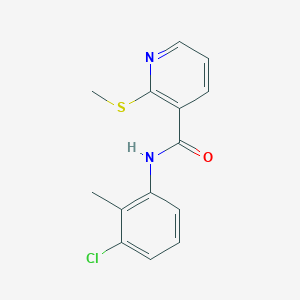![molecular formula C16H19NO3 B2899074 2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol CAS No. 890092-95-2](/img/structure/B2899074.png)
2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is commonly referred to as MVE-2 and is synthesized through a specific method that involves several steps. In
Wirkmechanismus
The mechanism of action of MVE-2 involves the inhibition of the production of pro-inflammatory cytokines. MVE-2 has been shown to inhibit the production of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha. Additionally, MVE-2 has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a critical role in the regulation of the immune response.
Biochemical and Physiological Effects:
MVE-2 has several biochemical and physiological effects. In vitro studies have shown that MVE-2 has antioxidant activity and can scavenge free radicals. Additionally, MVE-2 has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a critical role in the production of prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MVE-2 for lab experiments is its potential as a potent anti-inflammatory agent. Additionally, MVE-2 has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of MVE-2 is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for MVE-2 research. One potential direction is the development of MVE-2 as a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, further research is needed to determine the potential of MVE-2 as a cancer treatment. Furthermore, research is needed to determine the optimal dosage and administration of MVE-2 for its potential therapeutic applications.
Synthesemethoden
The synthesis method of MVE-2 involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde and 1-methyl-1-vinylcyclohexane in the presence of sodium hydride and tetrahydrofuran. This reaction results in the formation of 4-(1-methylvinyl)-3-(4-methoxyphenyl)but-3-en-2-one. The second step involves the reaction of the previously formed compound with hydroxylamine hydrochloride and sodium acetate in ethanol. This reaction results in the formation of 2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol.
Wissenschaftliche Forschungsanwendungen
MVE-2 has been the subject of several scientific research studies due to its potential for various applications. One of the most significant applications of MVE-2 is its use as a potential anti-inflammatory agent. Several studies have shown that MVE-2 has anti-inflammatory effects in vitro and in vivo. Additionally, MVE-2 has been shown to have potential antitumor activity, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-prop-1-en-2-yl-1,2-oxazol-5-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)13-14(17-20-15(13)16(3,4)18)11-6-8-12(19-5)9-7-11/h6-9,18H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXSRIIZSLKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(ON=C1C2=CC=C(C=C2)OC)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2898996.png)

![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)


![6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2899003.png)





